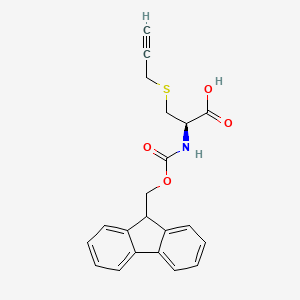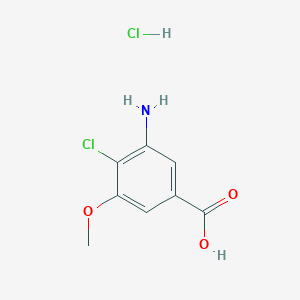
(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a specialized amino acid derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a propargyl group attached to the sulfur atom, and a propionic acid backbone. This compound is of interest in peptide synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable amino acid precursor.
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the sulfur atom of the amino acid precursor reacts with propargyl bromide under basic conditions.
Final Product Formation: The final product, ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid can undergo various chemical reactions:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propargyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with specific structural features.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with unique binding properties.
Bioconjugation: The propargyl group allows for click chemistry reactions, enabling the attachment of various biomolecules for research purposes.
Material Science: It can be used in the development of novel materials with specific functional properties.
Mécanisme D'action
The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid depends on its application:
Peptide Synthesis: It acts as a protected amino acid, facilitating the stepwise assembly of peptides.
Medicinal Chemistry: The compound’s unique structure allows it to interact with specific molecular targets, potentially inhibiting or modulating their activity.
Bioconjugation: The propargyl group enables click chemistry reactions, forming stable triazole linkages with azides.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Fmoc-2-amino-3-mercaptopropionic acid: Similar structure but lacks the propargyl group.
®-Fmoc-2-amino-3-allylsulfanyl-propionic acid: Contains an allyl group instead of a propargyl group.
®-Fmoc-2-amino-3-benzylsulfanyl-propionic acid: Contains a benzyl group instead of a propargyl group.
Uniqueness
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is unique due to the presence of the propargyl group, which allows for specific chemical modifications and reactions, such as click chemistry. This makes it a valuable tool in peptide synthesis, bioconjugation, and medicinal chemistry.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPLWOYUYWTFRA-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-({6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2550728.png)


![N-(2,4-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2550733.png)
![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/new.no-structure.jpg)


![1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B2550747.png)

![2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2550749.png)


